Steffimycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

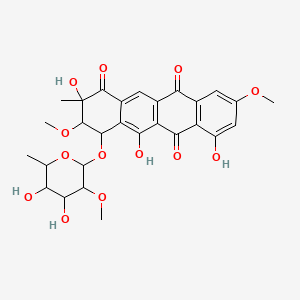

Steffimycin es un antibiótico antraciclínico aislado por primera vez de la bacteria Streptomyces steffisburgensis. Pertenece a una clase de poliquetidos aromáticos conocidos por sus potentes propiedades antitumorales. This compound exhibe una actividad biológica significativa contra diversas líneas celulares de cáncer, lo que lo convierte en un compuesto valioso en el campo de la oncología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Steffimycin se produce típicamente mediante la fermentación controlada de Streptomyces steffisburgensis. El grupo de genes biosintéticos responsable de su producción ha sido clonado y caracterizado, revelando la participación de múltiples enzimas en su biosíntesis . El proceso de fermentación implica el cultivo de la bacteria en un medio nutritivo acuoso en condiciones aeróbicas hasta que se alcanza una actividad antibiótica sustancial .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye ajustar las concentraciones de fuentes de carbono y nitrógeno, sales inorgánicas y otros nutrientes en el medio. Se han empleado técnicas como la metodología de superficie de respuesta de Box-Behnken para optimizar estas condiciones, mejorando significativamente el rendimiento de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Steffimycin experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la glicosilación. Por ejemplo, la oxidación de la posición C-10 a un grupo ceto es un paso crucial en su biosíntesis . Además, la glicosilación que involucra la unión de porciones de azúcar como la L-ramnosa juega un papel importante en su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen enzimas citocromo P450 para la oxidación y glucosiltransferasas para la glicosilación . Las reacciones generalmente ocurren en condiciones suaves, a menudo en medios acuosos, para preservar la integridad del compuesto.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados glicosilados de this compound, cada uno de los cuales exhibe diferentes grados de actividad biológica. Por ejemplo, 3'-O-metilthis compound y D-digitoxosil-8-desmetoxisteffimycinona han demostrado actividades antitumorales mejoradas en comparación con el compuesto principal .

Aplicaciones Científicas De Investigación

Steffimycin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como un compuesto modelo para estudiar la biosíntesis de las antraciclinas y el papel de la glicosilación en la modulación de la actividad biológica . En biología y medicina, this compound se estudia ampliamente por sus propiedades antitumorales, y la investigación se centra en su eficacia contra diversas líneas celulares de cáncer .

Mecanismo De Acción

Steffimycin ejerce sus efectos principalmente a través de la intercalación en el ADN, interrumpiendo los procesos de replicación y transcripción. Esta intercalación conduce a la formación de aductos de ADN, que inhiben la actividad de la topoisomerasa II, una enzima crucial para la replicación del ADN . La inhibición de la topoisomerasa II da como resultado la acumulación de roturas de ADN, lo que finalmente lleva a la muerte celular. Los objetivos moleculares de this compound incluyen el ADN y la topoisomerasa II, y sus vías involucran la inducción de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Steffimycin es estructuralmente similar a otras antraciclinas como la daunorrubicina y la doxorrubicina. Posee características estructurales únicas, que incluyen un grupo metoxilo en la posición C-8 y un desoxiazúcar neutro L-ramnosa en la posición C-7-O . Estas características contribuyen a su actividad biológica distintiva y toxicidad reducida en comparación con otras antraciclinas .

Compuestos similares:

- Daunorrubicina

- Doxorrubicina

- Aranciamicina

- Epirrubicina

Las características estructurales únicas de this compound y su potente actividad antitumoral lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en el campo de la oncología.

Propiedades

Número CAS |

11033-34-4 |

|---|---|

Fórmula molecular |

C28H30O13 |

Peso molecular |

574.5 g/mol |

Nombre IUPAC |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |

Clave InChI |

HWMJTJZEJBSVCG-GPDBLRFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Steffimycin; U 20661; U-20,661; U20661; U-20661 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.